- 2-Sulfamoylbenzo[b]thiophene derivatives, and their pharmaceutical compositions for the treatment of elevated intraocular pressure, European Patent Organization, , ,

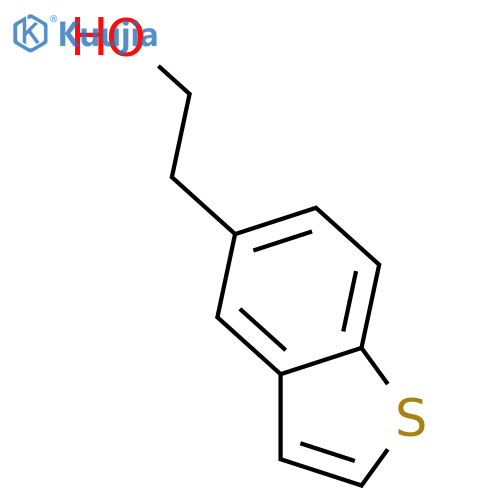

Cas no 96803-30-4 (2-(1-Benzothiophen-5-yl)ethan-1-ol)

96803-30-4 structure

Produktname:2-(1-Benzothiophen-5-yl)ethan-1-ol

2-(1-Benzothiophen-5-yl)ethan-1-ol Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 5-(2-Hydroxyethyl)benzo[b]thiophene

- 2-(1-benzothiophen-5-yl)ethanol

- 2-(benzo[b]thiophen-5-yl)ethanol

- 5-(2-HYDROXYETHYL)BENZO(B)THIOPHENE

- Benzo[b]thiophene-5-ethanol

- 2-(1-benzothiophen-5-yl)-1-ethanol

- 2-(1-benzothiophene-5-yl)-1-ethanol

- 2-benzo[b]thiophen-5-yl-1-ethanol

- 2-benzothiophen-5-ylethanol

- 2-(1-Benzothiophen-5-yl)ethan-1-ol

- 5-(2-Hydroxyethyl)benzothiophene

- DSZAQLDIEKUEMB-UHFFFAOYSA-N

- 2-(1-Benzothiophene-5-yl)ethanol

- SB14692

- 803H304

- 2-(Benzothiophen-5-yl)ethanol

- AS-62390

- DTXSID80475151

- AKOS000280988

- Q-102033

- 96803-30-4

- H11183

- CS-0056514

- SY225507

- EN300-1626046

- MFCD08062283

- DB-080434

- SCHEMBL48139

-

- MDL: MFCD08062283

- Inchi: 1S/C10H10OS/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,11H,3,5H2

- InChI-Schlüssel: DSZAQLDIEKUEMB-UHFFFAOYSA-N

- Lächelt: OCCC1C=C2C(SC=C2)=CC=1

Berechnete Eigenschaften

- Genaue Masse: 178.04500

- Monoisotopenmasse: 178.045

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 2

- Komplexität: 149

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 2.5

- Topologische Polaroberfläche: 48.5

Experimentelle Eigenschaften

- Dichte: 1.243

- Siedepunkt: 327.322 °C at 760 mmHg

- Flammpunkt: 151.759 °C

- PSA: 48.47000

- LogP: 2.43610

2-(1-Benzothiophen-5-yl)ethan-1-ol Sicherheitsinformationen

2-(1-Benzothiophen-5-yl)ethan-1-ol Zolldaten

- HS-CODE:2934999090

- Zolldaten:

China Zollkodex:

2934999090Übersicht:

2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung für

Zusammenfassung:

2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

2-(1-Benzothiophen-5-yl)ethan-1-ol Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| abcr | AB555903-100 mg |

5-(2-Hydroxyethyl)benzo(b)thiophene; . |

96803-30-4 | 100mg |

€138.20 | 2023-05-17 | ||

| abcr | AB555903-250 mg |

5-(2-Hydroxyethyl)benzo(b)thiophene; . |

96803-30-4 | 250mg |

€233.40 | 2023-05-17 | ||

| Ambeed | A601900-250mg |

2-(Benzo[b]thiophen-5-yl)ethanol |

96803-30-4 | 97% | 250mg |

$28.0 | 2025-02-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1804-10G |

2-(1-benzothiophen-5-yl)ethan-1-ol |

96803-30-4 | 97% | 10g |

¥ 4,507.00 | 2023-04-12 | |

| eNovation Chemicals LLC | Y1132812-5g |

5-(2-HYDROXYETHYL)BENZO(B)THIOPHENE |

96803-30-4 | 95% | 5g |

$1300 | 2024-07-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1804-500MG |

2-(1-benzothiophen-5-yl)ethan-1-ol |

96803-30-4 | 97% | 500MG |

¥ 495.00 | 2023-04-12 | |

| TRC | B276735-500mg |

2-(Benzo[b]thiophen-5-yl)ethanol |

96803-30-4 | 500mg |

$ 1154.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | D392350-5g |

Benzo[b]thiophene-5-ethanol |

96803-30-4 | 95% | 5g |

$3690 | 2024-08-03 | |

| Chemenu | CM161836-250mg |

2-(1-Benzothiophen-5-yl)ethan-1-ol |

96803-30-4 | 95%+ | 250mg |

$313 | 2021-06-16 | |

| Chemenu | CM161836-250mg |

2-(1-Benzothiophen-5-yl)ethan-1-ol |

96803-30-4 | 95%+ | 250mg |

$*** | 2023-05-04 |

2-(1-Benzothiophen-5-yl)ethan-1-ol Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

Referenz

Synthetic Routes 2

Reaktionsbedingungen

Referenz

- Preparation of 2-(1-benzothiophen-5-yl)ethanol and acetals as intermediates using no toxic or flammable substances, Japan, , ,

Synthetic Routes 3

Reaktionsbedingungen

Referenz

- Preparation of 2-(1-benzothiophen-5-yl)ethanols and their intermediates, Japan, , ,

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran ; 16 h, 10 - 15 °C

1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 2 h, 50 °C

1.3 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 2 h, 50 °C

1.3 Reagents: Sodium sulfite Solvents: Water

Referenz

- Preparation of five-membered heterocycle-fused pyridine compound and its application, China, , ,

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: 1-Propanol Catalysts: Sulfuric acid Solvents: 1-Propanol ; 2 h, reflux

1.2 Catalysts: Sodium acetate Solvents: Toluene ; reflux; cooled

1.3 Reagents: Lithium chloride , Potassium borohydride Solvents: Tetrahydrofuran ; 40 min, 67 - 75 °C; 1 h, reflux

1.4 Solvents: Toluene ; 4 h, reflux

1.2 Catalysts: Sodium acetate Solvents: Toluene ; reflux; cooled

1.3 Reagents: Lithium chloride , Potassium borohydride Solvents: Tetrahydrofuran ; 40 min, 67 - 75 °C; 1 h, reflux

1.4 Solvents: Toluene ; 4 h, reflux

Referenz

- Manufacture of 2-(benzothiophen-5-yl)ethanol, Japan, , ,

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , Sodium borohydride Solvents: Tetrahydrofuran ; rt; 2.5 h, rt

1.2 Solvents: Acetone ; rt; 30 min, rt

1.3 Reagents: Sodium hydroxide Solvents: Toluene , Water ; pH 12

1.2 Solvents: Acetone ; rt; 30 min, rt

1.3 Reagents: Sodium hydroxide Solvents: Toluene , Water ; pH 12

Referenz

- Process for production of 1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol or salts thereof, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide , Lithium borohydride Solvents: Methanol , Water ; 3 h, 40 °C

Referenz

- Construction of polyaromatics via photocyclization of 2-(fur-3-yl)ethenylarenes, using a 3-furyl group as an isopropenyl equivalent synthon, Tetrahedron, 2014, 70(9), 1748-1762

Synthetic Routes 8

Reaktionsbedingungen

Referenz

- Structure-Activity Studies for a Novel Series of Dual 5-HT Uptake Inhibitors/α2-Antagonists, Journal of Medicinal Chemistry, 1997, 40(7), 1049-1062

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Isopropanol , Water ; 3 h, 50 - 60 °C

Referenz

- Preparation of aromatic thiol derivatives and their intermediates, Japan, , ,

2-(1-Benzothiophen-5-yl)ethan-1-ol Raw materials

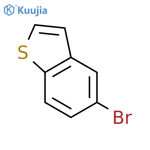

- 5-bromo-1-benzothiophene

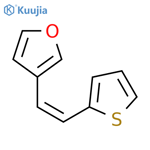

- 3-[(1Z)-2-(2-Thienyl)ethenyl]furan

- 3-[(1E)-2-(2-Thienyl)ethenyl]furan

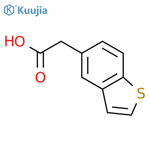

- Benzobthiophene-5-acetic Acid

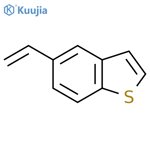

- 5-Ethenyl-1-benzothiophene

2-(1-Benzothiophen-5-yl)ethan-1-ol Preparation Products

2-(1-Benzothiophen-5-yl)ethan-1-ol Verwandte Literatur

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

96803-30-4 (2-(1-Benzothiophen-5-yl)ethan-1-ol) Verwandte Produkte

- 1286670-81-2(L-azidoglutaMic acid Mono-tert-butyl ester CHA salt)

- 2090008-58-3(5-cyano-4-methyl-1H-pyrrole-2-carboxylic acid)

- 2171210-10-7((2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbutanoic acid)

- 1805051-89-1(3-(Bromomethyl)-4-(difluoromethyl)-2,6-dihydroxypyridine)

- 2229413-34-5(3-amino-3-(2-ethynylphenyl)propan-1-ol)

- 941975-93-5(N-2-(dimethylamino)-2-(furan-2-yl)ethyl-N'-(3-acetamidophenyl)ethanediamide)

- 2940963-84-6(1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride)

- 2172503-08-9(5-cyclobutyl-1-{1-(hydroxymethyl)cyclopropylmethyl}-1H-1,2,3-triazole-4-carboxamide)

- 1261957-65-6(5-(3-Ethoxyphenyl)-2-chlorobenzoic acid)

- 1421512-55-1(2-{[1-(2-methoxybenzenesulfonyl)azetidin-3-yl]oxy}-4-(trifluoromethyl)-1,3-benzothiazole)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:96803-30-4)2-(1-Benzothiophen-5-yl)ethan-1-ol

Reinheit:99%/99%

Menge:5.0g/10.0g

Preis ($):254.0/483.0